molecular formula C16H21N3O2 B2506449 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one CAS No. 2034359-64-1

4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one

Cat. No.: B2506449
CAS No.: 2034359-64-1
M. Wt: 287.363
InChI Key: ROVKMLRNRCEOAM-UHFFFAOYSA-N
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Description

4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one is a complex organic compound that features a unique structure combining an azetidine ring, a piperazine ring, and a tolyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the azetidine ring and the piperazine ring separately, followed by their coupling. One common method involves the reaction of m-tolylacetic acid with azetidin-3-one under specific conditions to form the intermediate, which is then reacted with piperazine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and piperazine derivatives, such as:

  • Azetidin-2-one
  • Piperazin-2-one
  • m-Tolylacetic acid derivatives

Uniqueness

What sets 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one apart is its combination of the azetidine and piperazine rings with the m-tolyl group, which imparts unique chemical properties and potential biological activities not found in simpler analogs .

Properties

IUPAC Name

4-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-3-2-4-13(7-12)8-16(21)19-9-14(10-19)18-6-5-17-15(20)11-18/h2-4,7,14H,5-6,8-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVKMLRNRCEOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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